2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with a 2-chloro group and a methyl linker connected to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-13-4-2-1-3-12(13)15(23)18-9-14-19-20-21-22(14)11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXAFBVJYHQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 1-(4-fluorophenyl)-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Structural Features
The compound features a chlorobenzamide moiety and a tetrazole ring , which are critical for its biological activity. The presence of the fluorine atom on the phenyl ring is also significant for enhancing potency.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably:
- HeLa Cells : The compound demonstrated cytotoxic effects with an IC50 value indicating strong activity against cervical cancer cells.
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial effects; however, specific antibacterial efficacy remains less documented compared to its antitumor activity. Further studies are warranted to explore this aspect.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship reveal that:
| Feature | Importance |
|---|---|
| Fluorine Substitution | Increases potency |
| Tetrazole Ring | Essential for cytotoxicity |
| Chlorobenzamide Moiety | Contributes to overall activity |
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Clinical Trials on HeLa Cells : A derivative of this compound was tested in clinical trials focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.
- Combination Therapy : Research indicates that using this compound in conjunction with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that merits further exploration.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Key Research Findings and Structure-Activity Relationships (SAR)
Role of Halogens :
- Chlorine and fluorine atoms in the target compound and analogs improve lipophilicity and resistance to metabolic degradation, critical for agrochemical persistence .
Heterocycle Impact :
- Tetrazoles (high nitrogen content) may coordinate metal ions or interact with enzymatic targets differently than triazoles or thiadiazoles .
Substituent Positioning :
- The 2-chloro group on benzamide (target compound) vs. 3,4-difluoro () alters steric and electronic profiles, influencing target affinity .
Bioactivity Trends :
- Thiadiazole and triazole analogs demonstrate pesticidal/fungicidal activity, suggesting the target compound may share similar applications .
Biological Activity
2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a benzamide core substituted with a chlorine atom and a tetrazole ring linked through a methyl group to a fluorinated phenyl moiety. Its molecular formula is C15H10ClFN5O, with a molecular weight of approximately 410.63 g/mol. The presence of halogen atoms and the tetrazole ring contributes to its chemical reactivity and potential biological activity.
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. This interaction may inhibit their activity, leading to various biological effects. However, detailed studies on the exact mechanism are still limited and require further investigation.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Properties : Some benzamide derivatives have shown promising antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting key findings from various research efforts:
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that require optimized conditions to achieve high yields and purity. The compound serves as a building block in the development of more complex organic molecules and is studied for its potential applications in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
